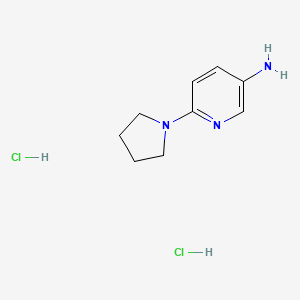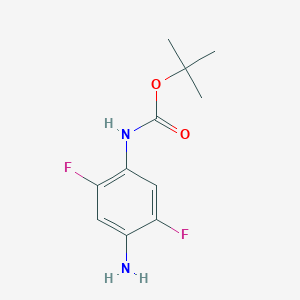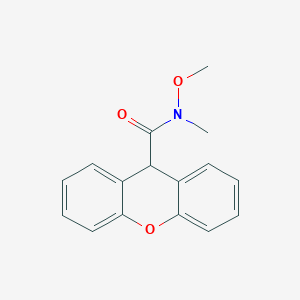
6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is a synthetic compound with potential applications in various scientific research areas. It has a molecular weight of 236.14 and its IUPAC name is 6-(1-pyrrolidinyl)-3-pyridinamine dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of 6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is C9H15Cl2N3 . The InChI code is 1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H .Physical And Chemical Properties Analysis
6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is an off-white solid . It has a molecular weight of 236.14 and its molecular formula is C9H15Cl2N3 .Aplicaciones Científicas De Investigación
Versatile Scaffold in Drug Discovery
The research application of 6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride falls under the broader category of pyrrolidine derivatives, which are extensively used in drug discovery due to their significant role in medicinal chemistry. Pyrrolidine, a five-membered nitrogen heterocycle, is favored for its ability to efficiently explore pharmacophore space owing to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This makes it an essential scaffold for developing bioactive molecules with target selectivity. Pyrrolidine derivatives, including prolinol and pyrrolizines, have been synthesized for various biological applications, highlighting the significance of pyrrolidine rings in designing new compounds with diverse biological profiles (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, demonstrate a broad spectrum of functionalities, particularly in drug development. These compounds are celebrated for their roles in forming metal complexes, designing catalysts, and their medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The diversity and utility of heterocyclic N-oxide derivatives underscore their importance in organic synthesis, catalysis, and pharmaceuticals, aligning with the research interest in pyrrolidin-1-yl pyridin-3-ylamine derivatives (Li et al., 2019).
Role in Plant Defense Mechanisms
Research on pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, suggests its significance in plant defense against pathogens. The proline-P5C metabolism in plants is tightly regulated, especially during pathogen infection and abiotic stress. The regulation of P5C levels in plant cells, particularly in mitochondria, plays a crucial role in resistance gene-mediated and non-host resistance to invading pathogens, emphasizing the broader biological relevance of pyrrolidine derivatives (Qamar et al., 2015).
Propiedades
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERTWFFVYVENOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)
